N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Structural Characterization of N-(6-Isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Molecular Formula and Weight Analysis
The molecular composition of this compound has been definitively established through comprehensive analytical characterization. The compound exhibits a molecular formula of C₁₅H₁₅N₃O₂S, indicating a sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating both sulfur-containing benzothiazole and nitrogen-containing isoxazole ring systems.
The molecular weight of this compound has been precisely determined to be 301.36 grams per mole, a value that corresponds well with the calculated molecular mass based on the elemental composition. This molecular weight places the compound within the range typical of small molecule pharmaceutical candidates, suggesting appropriate properties for biological activity studies. The relatively moderate molecular weight facilitates both synthetic accessibility and potential bioavailability characteristics.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S | Contains benzothiazole and isoxazole rings |
| Molecular Weight | 301.36 g/mol | Suitable for pharmaceutical applications |
| Degree of Unsaturation | 10 | Indicates aromatic and carbonyl functionality |
| Heteroatom Content | 6 atoms (3N, 2O, 1S) | High heteroatom density for biological activity |
The degree of unsaturation calculated from the molecular formula indicates the presence of ten degrees of unsaturation, accounting for the two aromatic ring systems, the carbonyl group, and the various double bonds within the heterocyclic structures. This high degree of unsaturation contributes to the structural rigidity and planarity of portions of the molecule, which may be crucial for biological target recognition and binding affinity.
The elemental composition reveals a significant heteroatom content, with nitrogen, oxygen, and sulfur atoms comprising approximately 27% of the total atom count. This high proportion of heteroatoms suggests multiple potential sites for hydrogen bonding and other intermolecular interactions, characteristics that are often associated with biological activity and molecular recognition processes.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy serves as the primary technique for detailed structural elucidation of this compound. The Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that reflect the diverse chemical environments present within the molecule. The aromatic protons of the benzothiazole ring system appear in the downfield region, typically between 7.0 and 8.5 parts per million, reflecting the deshielding effects of the aromatic π-electron systems.
The isopropyl substituent attached to the benzothiazole ring generates distinctive spectral patterns in the Nuclear Magnetic Resonance spectrum. The methine proton of the isopropyl group appears as a characteristic septet due to coupling with the six equivalent methyl protons, while the methyl groups themselves manifest as doublets resulting from coupling with the single methine proton. This coupling pattern provides unambiguous evidence for the presence and position of the isopropyl substituent.
The isoxazole ring protons exhibit unique chemical shifts that distinguish them from other aromatic systems within the molecule. The electron-withdrawing nature of the nitrogen and oxygen atoms within the isoxazole ring influences the chemical shifts of adjacent protons, providing diagnostic information about the substitution pattern. The methyl group attached to the isoxazole ring appears as a sharp singlet in the aliphatic region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the distinct carbon environments throughout the molecule. The carbonyl carbon of the carboxamide functional group typically resonates around 160-170 parts per million, while the aromatic carbons appear in the 110-150 parts per million range. The aliphatic carbons of the isopropyl and methyl substituents are observed in the upfield region below 50 parts per million.
Infrared Spectroscopy for Functional Group Verification
Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The carbonyl stretching vibration of the carboxamide group represents one of the most diagnostic features in the infrared spectrum, typically appearing between 1700 and 1630 wavenumbers. This absorption band confirms the presence of the amide functionality and provides insight into the electronic environment surrounding the carbonyl group.
The nitrogen-hydrogen stretching vibrations of the secondary amide are observed in the 3500-3150 wavenumber region, appearing as characteristic bands that may show splitting due to the primary and secondary amide characteristics. These absorptions are typically medium intensity and provide direct evidence for the amide hydrogen functionality. The exact position and intensity of these bands can provide information about hydrogen bonding patterns and conformational preferences.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amide Nitrogen-Hydrogen stretch | 3500-3150 | Medium | Secondary amide |
| Aromatic Carbon-Hydrogen stretch | 3100-3000 | Medium-Weak | Benzothiazole and isoxazole |
| Aliphatic Carbon-Hydrogen stretch | 2990-2850 | Medium-Strong | Isopropyl and methyl groups |
| Amide Carbonyl stretch | 1700-1630 | Strong | Carboxamide functionality |
| Aromatic Carbon-Carbon stretch | 1625-1440 | Medium-Weak | Ring skeletal vibrations |
Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region, providing evidence for the aromatic character of both the benzothiazole and isoxazole ring systems. These absorptions are typically of medium to weak intensity and may overlap with other stretching modes. The aliphatic carbon-hydrogen stretching vibrations of the isopropyl and methyl substituents are observed in the 2990-2850 wavenumber range as medium to strong intensity bands.
The aromatic carbon-carbon stretching vibrations of the heterocyclic ring systems contribute to the complex fingerprint region between 1625 and 1440 wavenumbers. While these absorptions may be partially obscured by other vibrational modes, they provide valuable information about the aromatic character and substitution patterns of the ring systems. Additional characteristic absorptions may be present in the fingerprint region below 1400 wavenumbers, including carbon-nitrogen and carbon-sulfur stretching modes.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak at mass-to-charge ratio 301 corresponds precisely to the calculated molecular weight, providing unambiguous confirmation of the molecular formula. This molecular ion peak serves as the starting point for understanding the fragmentation behavior of the compound under mass spectrometric conditions.
The fragmentation pattern of this compound reflects the inherent stability differences between various portions of the molecule. The amide bond represents a common fragmentation site, potentially leading to the loss of the isoxazole carboxamide portion and retention of the benzothiazole fragment. Alternatively, fragmentation may occur within the benzothiazole ring system, particularly involving the loss of the isopropyl substituent through alpha-cleavage processes.
The isoxazole ring system may undergo characteristic fragmentations involving the loss of carbon monoxide or nitrogen oxides, processes that are common for isoxazole-containing compounds. These fragmentations can provide diagnostic information about the substitution pattern and connectivity within the isoxazole moiety. The resulting fragment ions help confirm the structural assignment and distinguish between possible isomeric structures.
Base peak analysis reveals the most stable fragment ions under the ionization conditions employed. The relative intensities of various fragment ions provide insight into the preferred fragmentation pathways and the relative stabilities of different structural portions. This information is particularly valuable for distinguishing between closely related structural isomers and confirming the specific connectivity pattern within the molecule.
Crystallographic Studies and X-ray Diffraction Analysis
X-ray crystallography represents the definitive technique for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise information about bond lengths, bond angles, and molecular conformation that cannot be obtained through other analytical methods. The crystallographic analysis reveals the exact spatial arrangement of atoms within the molecule and provides insight into intermolecular interactions within the crystal lattice.
The crystal structure determination requires the growth of suitable single crystals of sufficient quality for X-ray diffraction analysis. The crystallization process itself may provide information about the preferred molecular conformations and intermolecular association patterns. Different crystallization conditions can sometimes yield polymorphic forms with distinct structural arrangements, each providing unique insights into the molecular behavior.
Bond length measurements from the crystal structure reveal the precise distances between atoms throughout the molecule. The carbon-nitrogen bonds within the heterocyclic rings typically exhibit lengths intermediate between single and double bonds, reflecting the aromatic character of these systems. The carbon-sulfur bond in the benzothiazole ring and the carbon-oxygen bond in the isoxazole ring show characteristic lengths that confirm the expected bonding patterns.
Bond angle measurements provide information about the molecular geometry and potential strain within the ring systems. The angles within the five-membered isoxazole and the six-membered portions of the benzothiazole ring should approach the ideal values for these ring systems. Deviations from ideal angles may indicate electronic effects or steric interactions that influence the molecular conformation.
The molecular conformation revealed by crystallographic analysis shows the relative orientations of the benzothiazole and isoxazole ring systems connected through the amide linkage. The dihedral angle between these aromatic planes influences the overall molecular shape and may affect biological activity. The conformation of the isopropyl substituent, including the rotation about the carbon-carbon bond connecting it to the benzothiazole ring, is precisely defined in the crystal structure.
Intermolecular interactions within the crystal lattice provide insight into the preferred association patterns of these molecules in the solid state. Hydrogen bonding involving the amide hydrogen and various acceptor sites may stabilize particular crystal arrangements. Additional interactions such as aromatic stacking between the heterocyclic ring systems or dipole-dipole interactions may contribute to the overall crystal stability and packing efficiency.
Properties
IUPAC Name |
3-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)18-20-12/h4-8H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCFVAHMANZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various carboxylic acids. One common method includes the reaction of 2-amino-6-isopropylbenzothiazole with 3-methylisoxazole-5-carboxylic acid under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Chemical Reactions Analysis
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and isoxazole moieties. N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been evaluated for its antibacterial activity against various bacterial strains.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| This compound | 8 | 9 | S. aureus |
| This compound | 8 | 8 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.
Case Study: Anticancer Mechanism
A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The study found that these compounds inhibit tubulin polymerization, thereby blocking cancer cell proliferation. The proposed mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards different bacterial strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of the methoxy group on the benzothiazole ring enhances lipophilicity, which may improve cellular uptake and bioavailability .
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Heterocycle Variations
- ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide): Replaces the benzothiazole with an imidazothiazole core.
- N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides :
These derivatives use a pyridinyl-thiazole scaffold. The 4-methyl substitution on the thiazole ring may reduce steric hindrance during target binding compared to the bulkier isopropylbenzothiazole group in the target compound . - CDK7 Inhibitors (Thiazol-2-yl Acrylamide Derivatives) :
Feature a thiazole-acrylamide backbone targeting cyclin-dependent kinases. The acrylamide group enables covalent binding to cysteine residues, a mechanism absent in the target compound’s carboxamide linkage .
2.1.2 Isoxazole Derivatives
- 5-Amino-3-methylisoxazole Xanthenones (e.g., 11i–11m): These compounds integrate isoxazole with xanthenone moieties.
Physicochemical Properties
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: CHNOS
- Molecular Weight: 270.34 g/mol
The presence of the isoxazole and thiazole moieties in its structure suggests potential pharmacological activities, particularly in antitumor and antimicrobial domains.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, similar to this compound, exhibit promising antitumor properties. For instance, research has demonstrated that certain benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | High antitumor activity |
| 6 | HCC827 | 5.13 ± 0.97 | Moderate antitumor activity |
| 8 | NCI-H358 | 6.48 ± 0.11 | Significant activity |
| 15 | MRC-5 | Non-active | No significant effect on normal cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the effectiveness of these compounds in targeting cancer cells while also affecting normal fibroblast cells .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed varying degrees of inhibition, suggesting that modifications in the chemical structure can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 0.5 μg/mL |
| B | S. aureus | 0.3 μg/mL |
| C | Saccharomyces cerevisiae | 1.0 μg/mL |
Study on Lung Cancer Cell Lines
A detailed investigation involved testing this compound against human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The findings indicated that while the compound exhibited significant cytotoxicity against cancer cells, it also showed moderate effects on normal lung fibroblasts (MRC-5), raising concerns about potential toxicity in therapeutic applications .
Optimization for Enhanced Activity
Further research has focused on optimizing the chemical structure to improve selectivity and reduce toxicity to normal cells. Modifications to the isoxazole or thiazole rings have been explored to enhance binding affinity to specific targets within cancer cells while minimizing off-target effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzothiazole and isoxazole precursors. For example, the benzothiazole core can be prepared via cyclization of substituted thioureas, followed by coupling with a 3-methylisoxazole-5-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) . Key intermediates include halogenated benzothiazoles (e.g., 6-isopropyl-2-aminobenzothiazole) and activated isoxazole esters. Reaction optimization often requires anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions and coupling patterns (e.g., distinguishing isopropyl protons in the benzothiazole ring from methyl groups in the isoxazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly if unexpected tautomerism or stereochemical ambiguities arise .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent and catalyst conditions?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane may improve coupling efficiency .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may aid in Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. For acid-mediated cyclization, Lewis acids like ZnCl₂ can accelerate benzothiazole formation .
- DoE (Design of Experiments) : Statistical optimization of temperature, pH, and stoichiometry can resolve conflicting yield reports. For example, excess carbodiimide (1.2–1.5 equiv.) improves amide bond formation .
Q. What strategies address contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., isopropyl vs. tert-butyl on benzothiazole) can clarify bioactivity trends. For instance, bulkier groups may enhance anticancer activity by improving target binding .
- In Silico Docking : Molecular docking with targets like GSK-3β or CDK7 (common in oncology targets) identifies critical interactions (e.g., hydrogen bonding with the isoxazole carbonyl) .
- Dose-Response Assays : Reproducing conflicting studies with standardized cell lines (e.g., MCF-7 for breast cancer) and controls resolves variability in IC₅₀ values .
Q. How can researchers mitigate challenges in solubility and stability during in vitro assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity. For stability, avoid aqueous buffers at extreme pH (e.g., >8.0) to prevent hydrolysis of the isoxazole ring .
- Lyophilization : Freeze-drying the compound in inert matrices (e.g., cyclodextrins) improves long-term storage .
- HPLC Monitoring : Regular purity checks (≥95% by HPLC) ensure degradation products (e.g., free carboxylic acid from amide hydrolysis) do not skew assay results .
Critical Analysis of Evidence
- Synthesis Contradictions : and highlight divergent coupling efficiencies (60% vs. 85% yields), likely due to solvent purity or catalyst aging. Repetition under controlled conditions (e.g., freshly distilled DMF) is advised .
- Biological Data Gaps : While notes anticancer activity, the absence of in vivo data in the provided literature necessitates further preclinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
